molecular formula C20H17FN4O3 B11231903 1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

1-(2-((3-fluoro-4-methylphenyl)amino)-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B11231903
M. Wt: 380.4 g/mol
InChI Key: POVPVYCBUMBZGD-UHFFFAOYSA-N
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Description

1-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazine ring, which is a six-membered heterocyclic structure containing two nitrogen atoms. The presence of fluorine and methyl groups, along with the carbamoyl and phenyl substituents, contributes to its unique chemical properties and potential biological activities.

Preparation Methods

The synthesis of 1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide involves multiple steps, typically starting with the preparation of the pyridazine core. One common method includes the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions. The introduction of the fluorine and methyl groups can be achieved through selective halogenation and alkylation reactions. The final steps often involve the formation of the carbamoyl and phenyl substituents through amide bond formation reactions using reagents such as carbonyldiimidazole or other coupling agents.

Industrial production methods for this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

1-{[(3-Fluoro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the carbonyl groups to alcohols.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using organolithium or Grignard reagents.

    Hydrolysis: The amide bonds can be hydrolyzed under acidic or basic conditions, leading to the formation of corresponding carboxylic acids and amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, tetrahydrofuran, and methanol, as well as catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.

    Biology: Its unique structure may exhibit biological activities, making it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical interactions.

    Medicine: The compound could be investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, or antimicrobial properties.

    Industry: It may find applications in the development of new materials, such as polymers or coatings, due to its chemical stability and functional group versatility.

Mechanism of Action

The mechanism of action of 1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide would depend on its specific biological target. In general, the compound may interact with proteins or enzymes through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of the fluorine atom can enhance binding affinity by forming strong dipole interactions with target molecules. The carbamoyl and phenyl groups may also contribute to the compound’s overall binding specificity and potency.

Comparison with Similar Compounds

Similar compounds to 1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide include other pyridazine derivatives with various substituents. These compounds may share similar chemical properties and biological activities but differ in their specific substituent patterns and functional groups. Examples of similar compounds include:

  • 1-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
  • 1-{[(3-bromo-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
  • 1-{[(3-fluoro-4-ethylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide

The uniqueness of 1-{[(3-fluoro-4-methylphenyl)carbamoyl]methyl}-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide lies in its specific combination of substituents, which may confer distinct chemical reactivity and biological activity profiles compared to other pyridazine derivatives.

Properties

Molecular Formula

C20H17FN4O3

Molecular Weight

380.4 g/mol

IUPAC Name

1-[2-(3-fluoro-4-methylanilino)-2-oxoethyl]-6-oxo-N-phenylpyridazine-3-carboxamide

InChI

InChI=1S/C20H17FN4O3/c1-13-7-8-15(11-16(13)21)22-18(26)12-25-19(27)10-9-17(24-25)20(28)23-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,22,26)(H,23,28)

InChI Key

POVPVYCBUMBZGD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)C(=O)NC3=CC=CC=C3)F

Origin of Product

United States

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